1,2-Butanediol, 4-amino-, hydrochloride
Overview
Description
4-Aminobutane-1,2-diol;hydrochloride, also known as (2S)-4-aminobutane-1,2-diol hydrochloride, is a chemical compound with the molecular formula C4H12ClNO2 . It has a molecular weight of 141.6 .
Molecular Structure Analysis
The molecular structure of 4-Aminobutane-1,2-diol;hydrochloride consists of 4 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The InChI code for this compound is 1S/C4H11NO2.ClH/c5-2-1-4(7)3-6;/h4,6-7H,1-3,5H2;1H/t4-;/m0./s1 .Physical and Chemical Properties Analysis
The physical form of 4-Aminobutane-1,2-diol;hydrochloride is oil . The compound has a molecular weight of 141.6 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the search results .Scientific Research Applications
Synthesis and Stability
- 4-Aminobutanenitrile, a precursor to 4-Aminobutane-1,2-diol hydrochloride, is significant in synthesizing therapeutics for neurological disorders like Parkinson’s and Alzheimer’s diseases. An improved synthesis method for this compound has been developed, which is crucial for its industrial applications in producing pyrroline and pyrrolidine (Capon, Avery, Purdey, & Abell, 2020).
Pharmaceutical Analysis
- A high-performance liquid chromatography (HPLC) method for determining 4-amino-1-hydroxybutane-1,1-diphosphonic acid monosodium salt trihydrate in pharmaceutical forms has been reported. This is relevant for its use as an inhibitor of bone resorption (De Marco, Biffar, Reed, & Brooks, 1989).
Biocatalysis
- In a study on the stereoselective synthesis of amino acids, (S)- and (R)-2-amino-4-hydroxybutanoic acid were synthesized using a biocatalytic approach. This process is important for drug development in medicinal chemistry and industrial product manufacture (Hernández et al., 2017).
Chemical Analysis
- A method for determining 4-amino-1-hydroxybutane-1,1-bisphosphonic acid in human urine was developed. This technique is valuable for medical diagnostics and research (Kline, Matuszewski, & Bayne, 1990).
Natural Product Chemistry
- Research on Gastrodia elata Blume led to the isolation of new 4-hydroxybenzyl-substituted amino acid derivatives, indicating the potential for discovering novel compounds with unique biological activities (Guo et al., 2015).
Polymer Chemistry
- A study on the kinetics of the amination of chloromethylated polystyrene with 2-aminobutanol in dioxane contributes to the understanding of polymer chemistry and material science applications (Kawabe & Yanagita, 1971).
Safety and Hazards
The safety information for 4-Aminobutane-1,2-diol;hydrochloride indicates that it has a GHS07 signal word of “Warning” with hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
4-aminobutane-1,2-diol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c5-2-1-4(7)3-6;/h4,6-7H,1-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZGKLVLGVETGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70831924 | |
Record name | 4-Aminobutane-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70831924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87681-47-8 | |
Record name | 4-Aminobutane-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70831924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminobutane-1,2-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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